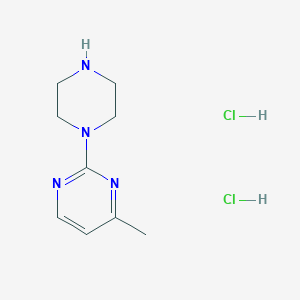

4-甲基-2-(哌嗪-1-基)嘧啶二盐酸盐

描述

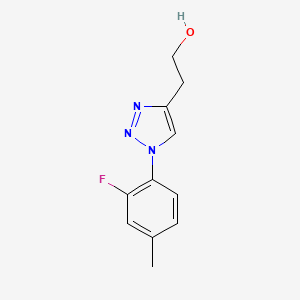

“4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 203522-18-3 . It has a molecular weight of 251.16 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is1S/C9H14N4.2ClH/c1-8-11-3-2-9 (12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

While specific chemical reactions involving “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” are not mentioned in the search results, piperazine derivatives are known to be involved in a variety of chemical reactions. These include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

“4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 251.16 .科学研究应用

Antiviral Activity

The piperazine moiety in 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has been associated with antiviral properties. Researchers have explored its potential as an antiviral agent against various viruses. Further studies are needed to elucidate its mechanism of action and efficacy against specific viral strains .

Anticancer Potential

Pyrimidine derivatives, including 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, have demonstrated anticancer activity. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Investigating their impact on specific cancer types could yield promising results .

Antioxidant Properties

The triazole-pyrimidine hybrid, of which our compound is a part, has shown antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage .

Antimicrobial Applications

Piperazine derivatives often exhibit antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiparasitic agents. 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride could contribute to this field .

Neuroprotection and Anti-Inflammatory Activity

Studies have investigated the neuroprotective and anti-inflammatory effects of pyrimidine derivatives. Our compound may have implications for neurodegenerative diseases and inflammation-related conditions .

Derivatization Reagent for Peptides

1-(2-Pyrimidyl)piperazine, a metabolite of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, can be used as a derivatization reagent for carboxyl groups on peptides. This application is relevant in peptide analysis and proteomics research .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBXJZSWIGNZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

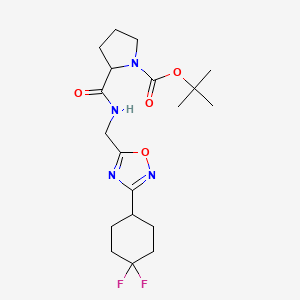

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

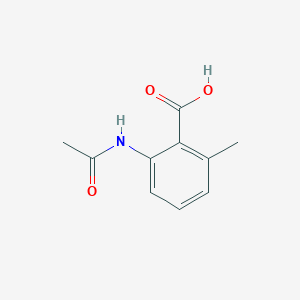

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)

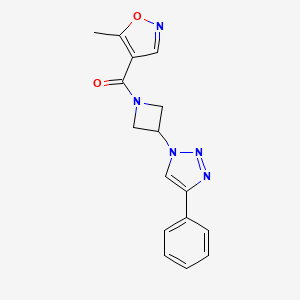

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)

![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)